3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Overview
Description
“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .Molecular Structure Analysis
The molecular structure of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .Chemical Reactions Analysis
The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .Scientific Research Applications
Synthesis of Dyes and Pigments
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been used in the production of dyes and pigments, particularly for coloring polyamide and acrylic fibers. The color assessment of the dyed materials is conducted using tristimulus colorimetry, which involves electronic and NMR spectroscopy analyses (Barni, Pasquino, Savarino, & Modica, 1985).
Pharmacophore Modeling and QSAR Analysis
In medicinal chemistry, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline compounds have been used for pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods help in understanding and predicting the efficacy of compounds against diseases like human African trypanosomiasis (Masand, Mahajan, Maldhure, & Rastija, 2016).
Synthesis of Heterocyclic Compounds
Oxazolo[4,5-b]pyridin-2-yl compounds have been instrumental in synthesizing various heterocyclic structures. Efficient methods have been developed for synthesizing benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines under solvent-free conditions, which offer advantages like mild reaction conditions, high yields, and easy work-up (Hojati, Maleki, & Beykzadeh, 2011).
Anti-Inflammatory and Anticancer Activity
Some derivatives of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline have shown promising anti-inflammatory and analgesic activities, with a few compounds having activity comparable to established drugs without causing gastrointestinal irritation. Additionally, oxazolopyridine derivatives have been explored for their anticancer activities against various human cancer cell lines (Clark, Pessolano, Witzel, Lanza, Shen, van Arman, & Risley, 1978); (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).
Antimicrobial Studies
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been assessed for their antimicrobial activities against various bacterial and fungal strains. Molecular docking and dynamics simulations suggest that these compounds interact effectively with certain enzymes, indicating potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWQPWPKROMXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346304 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline | |
CAS RN |
52333-90-1 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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